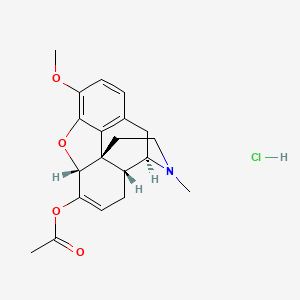

Thebacon hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20236-82-2 |

|---|---|

Molecular Formula |

C20H24ClNO4 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride |

InChI |

InChI=1S/C20H23NO4.ClH/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2;/h4,6-7,13-14,19H,5,8-10H2,1-3H3;1H/t13-,14+,19-,20-;/m0./s1 |

InChI Key |

OTQDEDKVELDPIY-ZKVYEUBZSA-N |

SMILES |

CC(=O)OC1=CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C.Cl |

Isomeric SMILES |

CC(=O)OC1=CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C.Cl |

Canonical SMILES |

CC(=O)OC1=CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C.Cl |

Other CAS No. |

20236-82-2 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Thebacon Hydrochloride from Thebaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing thebacon hydrochloride from thebaine. The process involves a two-step chemical transformation: the conversion of thebaine to hydrocodone, followed by the acetylation of hydrocodone to yield thebacon, which is subsequently converted to its hydrochloride salt. This document provides a comprehensive overview of the methodologies, including detailed experimental protocols derived from established literature, quantitative data, and visual representations of the chemical processes.

Overview of the Synthetic Pathway

The synthesis commences with the opioid alkaloid thebaine, a natural product extracted from the poppy plant (Papaver bracteatum). Thebaine serves as a crucial starting material for the semi-synthesis of a wide range of opioids. In this pathway, thebaine is first converted to hydrocodone. This transformation is typically achieved through catalytic hydrogenation in an acidic medium, which reduces the conjugated diene system of thebaine and hydrolyzes the enol ether moiety.

The resulting hydrocodone is then subjected to acetylation. This step involves the reaction of the enolizable ketone group of hydrocodone with an acetylating agent, such as acetic anhydride, to form the enol acetate, thebacon (also known as dihydrocodeinone enol acetate). Finally, the basic thebacon is treated with hydrochloric acid to produce the more stable and water-soluble this compound salt.

Physicochemical Properties

A summary of the key physicochemical properties of the involved compounds is presented in Table 1.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Thebaine | C₁₉H₂₁NO₃ | 311.38 | 193 | Sparingly soluble in hot alcohol, soluble in chloroform (B151607) and benzene. |

| Hydrocodone | C₁₈H₂₁NO₃ | 299.36 | 198 | Soluble in dilute acids, sparingly soluble in water. |

| Thebacon | C₂₀H₂₃NO₄ | 341.40 | 154 | Practically insoluble in water, soluble in most organic solvents.[1] |

| This compound | C₂₀H₂₄ClNO₄ | 377.86 | 132-135 (decomposes) | Very soluble in water.[1] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from thebaine.

Step 1: Conversion of Thebaine to Hydrocodone

This procedure is adapted from a one-pot method utilizing palladium-catalyzed hydrogenation and hydrolysis.[2]

Materials and Reagents:

-

Thebaine

-

10% Palladium on Carbon (Pd/C)

-

20% Hydrochloric Acid (HCl)

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenator

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of thebaine (1.0 eq) in 20% hydrochloric acid, add 10% palladium on carbon (5% by weight of thebaine).

-

Stir the reaction mixture under an atmosphere of hydrogen (e.g., using a hydrogen balloon) at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC), basify the mixture with ammonium hydroxide.

-

Extract the aqueous layer three times with chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of chloroform:methanol (B129727):ammonium hydroxide (98:2:1) to yield hydrocodone.

Quantitative Data:

-

Yield: 75%[2]

Step 2: Synthesis of Thebacon from Hydrocodone

This procedure is based on the method described by Small et al.[3]

Materials and Reagents:

-

Hydrocodone (dihydrocodeinone)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Methanol

Equipment:

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Crystallization dish

Procedure:

-

In a round-bottom flask, reflux a mixture of hydrocodone, acetic anhydride, and anhydrous sodium acetate.

-

After the reaction is complete (typically several hours, can be monitored by TLC), cool the mixture.

-

The product, thebacon, can be crystallized from methanol as needles.

Quantitative Data:

-

Specific yield data is not provided in the referenced abstract. Yields for this type of reaction are typically moderate to high.

Step 3: Preparation of this compound

This is a standard acid-base neutralization reaction.

Materials and Reagents:

-

Thebacon

-

Hydrochloric Acid (e.g., in ethanol (B145695) or ether)

-

Anhydrous diethyl ether (for precipitation)

Equipment:

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the purified thebacon freebase in a suitable organic solvent (e.g., ethanol or diethyl ether).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Quantitative Data:

-

The yield for this salt formation step is typically quantitative.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations from thebaine to this compound.

References

A Technical Guide to the Mechanism of Action of Thebacon as a Mu-Opioid Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Thebacon (also known as acetyldihydrocodeine) is a semi-synthetic opioid. Detailed quantitative data regarding its specific binding affinity and functional potency at the mu-opioid receptor (MOR) are sparse in publicly accessible scientific literature. This guide describes the established mechanism of action for MOR agonists, which Thebacon is understood to follow, and provides standardized experimental protocols used to characterize such compounds.

Introduction

Thebacon, or acetyldihydrocodeine, is a semi-synthetic opioid derivative belonging to the morphinan (B1239233) class.[1][2] Structurally, it is the 6-acetyl derivative of dihydrocodeine.[1] Like many opioids, its primary pharmacological effects are mediated through interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) integral to the central nervous system's modulation of pain.[3][4] Some evidence suggests that Thebacon may act as a prodrug, being metabolized in the liver via demethylation and deacetylation to produce dihydromorphine, a more potent MOR agonist that is thought to contribute significantly to its analgesic activity.[1][2][3] Understanding its mechanism of action is crucial for elucidating its therapeutic potential and side-effect profile.

Core Mechanism: Mu-Opioid Receptor Agonism

Thebacon exerts its effects by acting as an agonist at the mu-opioid receptor. The binding of an agonist like Thebacon or its active metabolites to the MOR initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors.[4][5]

Receptor Binding and G-Protein Activation

Upon binding to the MOR, Thebacon stabilizes a conformational state of the receptor that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (specifically the Gαi/o subunit).[4][6] This exchange causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[4][7] Both dissociated subunits are then free to interact with and modulate downstream effector proteins.[4]

Downstream Signaling Pathways

The activation of the MOR by an agonist leads to two primary intracellular signaling cascades that culminate in a net inhibitory effect on neuronal excitability.[4][8]

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[8][9] This action reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins and ion channels.[11]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability.[4][7] Concurrently, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[12]

The overall effect of these pathways is a reduction in the transmission of nociceptive signals.[3][7]

Quantitative Pharmacological Data

Specific, experimentally derived quantitative data for Thebacon are not widely published. To provide context, the following tables summarize typical binding affinity and functional potency values for well-characterized MOR agonists. These values are determined using the experimental protocols detailed in Section 4.0.

Table 1: Representative Mu-Opioid Receptor Binding Affinities Data are illustrative and represent typical values for known MOR ligands.

| Compound | Receptor Subtype | Kᵢ (nM) | Organism/System |

| DAMGO (agonist) | Mu (µ) | 1.23 | Monkey |

| Morphine (agonist) | Mu (µ) | ~1.2 | Rat |

| Naloxone (antagonist) | Mu (µ) | 3.7 | Human |

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates a higher affinity for the receptor.[13][14]

Table 2: Representative Functional Activity at the Mu-Opioid Receptor Data are illustrative and represent typical values from functional assays like [³⁵S]GTPγS or cAMP inhibition.

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| DAMGO | [³⁵S]GTPγS | ~20 - 100 | 100 |

| Morphine | [³⁵S]GTPγS | ~50 - 200 | ~70 - 90 |

| Fentanyl | cAMP Inhibition | ~1 - 10 | 100 |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.[15] Eₘₐₓ (Maximum Effect): The maximum response achievable by an agonist relative to a full agonist like DAMGO.[15]

Key Experimental Protocols

The characterization of a MOR agonist like Thebacon involves a suite of in vitro assays to determine its binding affinity, potency, and efficacy.

Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of a test compound (Thebacon) for the MOR by measuring its ability to displace a radiolabeled ligand.[5][13]

-

Objective: To determine the inhibition constant (Kᵢ) of Thebacon at the MOR.

-

Principle: The unlabeled test compound competes with a fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO, [³H]diprenorphine) for binding to MOR in a preparation of cell membranes expressing the receptor. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.[5]

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human MOR (hMOR).[13][16]

-

Radioligand: [³H]DAMGO or [³H]diprenorphine at a concentration near its dissociation constant (Kₑ).[13][17]

-

Test Compound: Thebacon, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like Naloxone.[5][13]

-

Buffers: Incubation Buffer (50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[5][16]

-

Apparatus: Glass fiber filters, cell harvester, and a liquid scintillation counter.[5][16]

-

-

Protocol:

-

Membrane Preparation: Culture and harvest hMOR-expressing cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the cell membrane fraction. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[13][16]

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[13][16]

-

Washing: Wash filters multiple times with ice-cold wash buffer.[16]

-

Quantification: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Thebacon to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

-

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This is a functional assay that measures the first step in signal transduction: G-protein activation.[6][18] It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

-

Objective: To quantify Thebacon-induced G-protein activation at the MOR.

-

Principle: In the presence of an agonist, the MOR catalyzes the exchange of GDP for GTP on Gαi/o. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Agonist stimulation leads to the accumulation of a stable Gα-[³⁵S]GTPγS complex, which is then quantified.[18][19]

-

Materials:

-

Receptor Source: hMOR-expressing cell membranes.[16]

-

Reagents: [³⁵S]GTPγS (final concentration ~0.1 nM), GDP (final concentration ~10 µM).[16]

-

Test Compound: Thebacon, serially diluted.

-

Positive Control: A full MOR agonist like DAMGO.[16]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

-

Protocol:

-

Assay Setup: On ice, add the following to a 96-well plate: assay buffer, GDP, varying concentrations of Thebacon (or control), and the cell membrane suspension (10-20 µg protein/well).[16]

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.[16]

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.[16]

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[16]

-

Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.[16]

-

Quantification: Dry the filters and measure bound radioactivity via scintillation counting.[16]

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the stimulated binding against the log concentration of Thebacon to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.[16]

-

cAMP Inhibition Assay (for Downstream Functional Activity)

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.[5][10]

-

Objective: To measure Thebacon's ability to inhibit cAMP production.

-

Principle: Whole cells expressing MOR are first stimulated with an agent like forskolin (B1673556) to elevate intracellular cAMP levels. The agonist is then added, and its ability to inhibit this stimulated cAMP production via the Gαi/o pathway is measured using a detection kit (e.g., HTRF, ELISA).[10][16]

-

Materials:

-

Protocol:

-

Cell Plating: Plate hMOR-expressing cells in a 96- or 384-well plate and incubate overnight.[5]

-

Compound Addition: Remove cell culture medium and add serial dilutions of Thebacon (or controls) prepared in a buffer containing a phosphodiesterase inhibitor. Incubate for 15 minutes.[16]

-

Stimulation: Add forskolin to all wells (except basal control) to stimulate cAMP production. Incubate for 30 minutes at 37°C.[16]

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.[16]

-

Data Analysis: Generate a cAMP standard curve. Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of Thebacon to determine the IC₅₀ (functionally equivalent to EC₅₀ in this context).

-

References

- 1. Acetyldihydrocodeine [medbox.iiab.me]

- 2. Acetyldihydrocodeine - Wikipedia [en.wikipedia.org]

- 3. What is Acetyldihydrocodeine used for? [synapse.patsnap.com]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mu opioid receptor: from molecular cloning to functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. [³⁵S]GTPγS binding as an index of total G-protein and Gα-subtype-specific activation by GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

Thebacon Hydrochloride: A Technical Whitepaper on its Role as a Hydromorphone Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thebacon, or dihydrocodeinone enol acetate, is a semi-synthetic opioid that functions as a prodrug, undergoing metabolic conversion to the potent analgesic hydromorphone. This document provides a comprehensive technical overview of thebacon hydrochloride, focusing on its mechanism of action as a prodrug, its synthesis, metabolic pathways, and the analytical methodologies required for its study. Due to the limited availability of specific quantitative data for thebacon in publicly accessible literature, this guide incorporates data from the closely related and well-studied compound, hydrocodone, to provide valuable insights into the pharmacokinetics and metabolism of thebacon. This paper aims to serve as a foundational resource for researchers and professionals engaged in the development and study of opioid analgesics and prodrug technologies.

Introduction

Thebacon, chemically known as dihydrocodeinone enol acetate, is a semi-synthetic derivative of thebaine or hydrocodone.[1] Marketed in some regions under trade names such as Acedicon, it is utilized for its analgesic and antitussive properties.[2] The primary pharmacological activity of thebacon is not intrinsic but results from its bioactivation to hydromorphone, a potent µ-opioid receptor agonist. This conversion is a critical aspect of its clinical efficacy and safety profile. Understanding the chemistry, metabolism, and pharmacokinetics of thebacon as a prodrug is essential for its potential development and for the design of novel opioid therapeutics with tailored release profiles and improved therapeutic indices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄ClNO₄ | [3] |

| Molecular Weight | 377.9 g/mol | [3] |

| CAS Number | 20236-82-2 | [3] |

| Free Base Conversion Ratio | 0.846 | [1] |

| IUPAC Name | [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride | [3] |

Synthesis of this compound

Thebacon can be synthesized from either thebaine or hydrocodone. The following sections outline the general principles of these synthetic routes. Detailed experimental protocols are not widely available in peer-reviewed literature; however, the described methods are based on established chemical transformations of opioids.

Synthesis from Thebaine

The synthesis of thebacon from thebaine is a multi-step process that is commonly employed for industrial production.[2]

Experimental Workflow: Synthesis of Thebacon from Thebaine

Protocol: A detailed, validated protocol for this specific conversion is not publicly available. However, a general procedure would involve:

-

Catalytic Hydrogenation of Thebaine: Thebaine is subjected to catalytic hydrogenation to reduce the conjugated double bonds, yielding dihydrothebaine.

-

Acid Hydrolysis: Dihydrothebaine is then hydrolyzed under acidic conditions to form hydrocodone.

-

Acetylation: Hydrocodone is acetylated using acetic anhydride to yield thebacon (dihydrocodeinone enol acetate).[1]

-

Salt Formation: Thebacon free base is then reacted with hydrochloric acid to form the more stable and water-soluble this compound salt.

Synthesis from Hydrocodone

A more direct route to thebacon involves the acetylation of hydrocodone.

Experimental Workflow: Synthesis of Thebacon from Hydrocodone

-

Refluxing Hydrocodone with Acetic Anhydride: Hydrocodone is refluxed with acetic anhydride, which acts as both a solvent and a reagent, to form the enol acetate.[1]

-

Purification: The crude product is then purified, likely through crystallization or chromatographic techniques, to isolate thebacon.

-

Salt Formation: The purified thebacon is converted to its hydrochloride salt as described previously.

Metabolism of Thebacon to Hydromorphone

The primary mechanism of action of thebacon as an analgesic is its metabolic conversion to hydromorphone. This biotransformation is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[2]

Signaling Pathway: Metabolic Conversion of Thebacon

Pharmacokinetics and Metabolism Kinetics

While specific pharmacokinetic data for thebacon is scarce, the metabolism of the structurally similar compound, hydrocodone, provides valuable insights. The O-demethylation of hydrocodone to hydromorphone is predominantly catalyzed by CYP2D6.[4]

In Vitro Metabolism of Hydrocodone to Hydromorphone by Human Liver Microsomes

| Parameter | Value (for Extensive Metabolizers) | Value (for Poor Metabolizers) | Source |

| Enzyme | CYP2D6 | Low affinity enzyme | [4] |

| Km (High Affinity) | 26 µM | - | [4] |

| Km (Low Affinity) | 3.4 mM | 8.5 mM | [4] |

| Contribution of High Affinity Enzyme | 95% | - | [4] |

Note: This data for hydrocodone is presented as a proxy for thebacon's metabolism due to the lack of specific data for thebacon.

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the formation of hydromorphone and, consequently, in the analgesic response to thebacon.

Analytical Methodology

The quantitative analysis of thebacon and its primary metabolite, hydromorphone, in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Workflow: LC-MS/MS Analysis of Thebacon and Hydromorphone in Plasma

Protocol (Adapted from Hydrocodone/Hydromorphone Analysis):

-

Sample Preparation:

-

To a 0.5 mL plasma sample, add an internal standard (e.g., deuterated thebacon and hydromorphone).

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange) to isolate the analytes from the plasma matrix.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[5]

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for thebacon, hydromorphone, and their respective internal standards.[5][6]

-

Example MRM Transitions (Hypothetical for Thebacon):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thebacon | [M+H]⁺ | Specific fragment ion |

| Hydromorphone | 286.1 | 185.1 |

| Thebacon-d₃ (IS) | [M+H]⁺ | Specific fragment ion |

| Hydromorphone-d₃ (IS) | 289.1 | 185.1 |

Note: The exact MRM transitions for thebacon would need to be determined experimentally.

Discussion and Future Directions

This compound serves as an effective prodrug for hydromorphone, with its biotransformation being critically dependent on the activity of the CYP2D6 enzyme. The information compiled in this technical guide highlights the key aspects of its chemistry, synthesis, and metabolism. However, the significant lack of publicly available, specific quantitative data for thebacon, particularly regarding its oral bioavailability and in vivo conversion rate to hydromorphone, presents a considerable knowledge gap.

Future research should focus on:

-

Conducting comprehensive pharmacokinetic studies of thebacon in preclinical models and, where ethically permissible, in humans to determine its oral bioavailability, Cmax, Tmax, and elimination half-life.

-

Quantifying the in vivo metabolic ratio of thebacon to hydromorphone in individuals with different CYP2D6 genotypes.

-

Developing and validating robust and sensitive analytical methods for the simultaneous quantification of thebacon and its metabolites in various biological matrices.

-

Publishing detailed and reproducible synthetic protocols to facilitate further research on thebacon and its analogues.

By addressing these knowledge gaps, a more complete understanding of thebacon's clinical pharmacology can be achieved, potentially leading to the development of optimized opioid therapies with improved safety and efficacy profiles.

References

- 1. Thebacon [medbox.iiab.me]

- 2. This compound [benchchem.com]

- 3. This compound | C20H24ClNO4 | CID 12443397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Thebacon Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebacon hydrochloride, a semi-synthetic opioid, holds a significant place in the history of analgesic and antitussive drug development. First synthesized in Germany in 1924, just four years after the initial synthesis of hydrocodone, it emerged from the intensive early 20th-century research into the modification of natural opium alkaloids to produce compounds with improved therapeutic profiles.[1] Chemically designated as dihydrocodeinone enol acetate (B1210297), Thebacon is a derivative of thebaine, a minor alkaloid constituent of the opium poppy.[1][2] This technical guide provides a detailed historical perspective on the discovery of this compound, including its seminal synthesis, pharmacological properties, and mechanism of action, tailored for an audience of researchers, scientists, and drug development professionals.

The Genesis of Thebacon: The Work of Freund and Speyer

The journey to the synthesis of Thebacon began with the foundational work of German chemists Martin Freund and Edmund Speyer. Their 1916 publication in the Journal für praktische Chemie detailed the transformation of thebaine into hydroxycodeinone (oxycodone), a critical precursor.[3] This research laid the groundwork for the subsequent development of a range of semi-synthetic opioids.

While the exact 1924 publication detailing the first synthesis of Thebacon remains elusive in readily available literature, the established chemical pathway involves the esterification of the enol tautomer of hydrocodone (dihydrocodeinone) with acetic anhydride (B1165640).[1][2] This process is analogous to the synthesis of other acetylated opioids like heroin from morphine.

Physicochemical Properties and Quantitative Data

This compound is the hydrochloride salt of Thebacon, marketed under the trade name Acedicon.[1][2] The hydrochloride salt has a free base conversion ratio of 0.846.[1] While specific historical quantitative data from the initial discovery period is scarce, modern analytical techniques have allowed for the characterization of its pharmacological profile. The analgesic potency of Thebacon is noted to be slightly higher than its parent compound, hydrocodone, and approximately eight times that of codeine on a milligram basis.

| Property | Value | Reference |

| Chemical Name | Dihydrocodeinone enol acetate hydrochloride | [1] |

| Year of First Synthesis | 1924 | [1] |

| Origin | Germany | [1] |

| Precursor | Thebaine or Hydrocodone | [1][2] |

| Relative Potency | ~8 times that of codeine |

Experimental Protocols

Synthesis of Hydroxycodeinone (Oxycodone) from Thebaine (Freund and Speyer, 1916)

The following is a generalized protocol based on the known chemistry of the time for the conversion of thebaine to hydroxycodeinone, the precursor to Thebacon.

Materials:

-

Thebaine

-

Hydrogen peroxide

-

Formic acid

-

Ammonium (B1175870) hydroxide

-

Methylene (B1212753) chloride

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

A solution of thebaine is prepared in formic acid and water.

-

Hydrogen peroxide is added to the solution, and the mixture is heated. This oxidation step converts thebaine to 14-hydroxycodeinone.

-

After the reaction, the solution is cooled and then basified with ammonium hydroxide.

-

The 14-hydroxycodeinone is extracted from the aqueous solution using an organic solvent such as methylene chloride.

-

The organic extract is washed, dried, and the solvent is evaporated.

-

The resulting 14-hydroxycodeinone is then hydrogenated in the presence of a palladium on carbon catalyst under hydrogen pressure to yield oxycodone (hydroxycodeinone).

Synthesis of Thebacon (Dihydrocodeinone enol acetate) from Hydrocodone

This protocol describes the likely method for the final step in the original synthesis of Thebacon.

Materials:

-

Hydrocodone (Dihydrocodeinone)

-

Acetic anhydride

-

Reflux apparatus

Procedure:

-

Hydrocodone is refluxed with acetic anhydride. The acetic anhydride acts as both the solvent and the acetylating agent.

-

The reaction mixture is heated for a specified period to allow for the esterification of the enol tautomer of hydrocodone.

-

After the reaction is complete, the excess acetic anhydride is removed, often by distillation under reduced pressure.

-

The resulting crude Thebacon is then purified, for example, by recrystallization, to yield the final product.

Mechanism of Action and Signaling Pathway

Thebacon, like other opioids, exerts its pharmacological effects primarily through its interaction with mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[4] The binding of Thebacon to the MOR initiates a signaling cascade that ultimately leads to its analgesic and antitussive effects. Thebacon itself acts as a prodrug, with a significant portion of its activity attributed to its metabolism in the liver by the cytochrome P450 enzyme CYP2D6 to the more potent opioid, hydromorphone.

Upon binding of Thebacon (or its active metabolite, hydromorphone) to the mu-opioid receptor, the following signaling pathway is activated:

References

Thebacon Hydrochloride: A Technical Examination of its Antitussive and Analgesic Duality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebacon hydrochloride, a semi-synthetic opioid, presents a compelling case study in dual pharmacology, exhibiting both potent antitussive (cough suppressant) and analgesic (pain-relieving) properties.[1][2][3][4] Systematically known as dihydrocodeinone enol acetate, this compound is structurally similar to hydrocodone and is most commonly synthesized from thebaine.[1][2][4] Its primary mechanism of action is centered on its function as an opioid agonist, which underpins both its therapeutic potential and its significant abuse liability.[3][5] In the United States, Thebacon is classified as a DEA Schedule I controlled substance, designating it as having no currently accepted medical use and a high potential for abuse.[5][6] This technical guide provides an in-depth analysis of the antitussive versus analgesic properties of this compound, detailing its mechanism of action, comparative potency, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's pharmacological effects are primarily mediated through its interaction with the central nervous system.[3][5]

-

Opioid Receptor Agonism : Thebacon acts as a potent agonist, with its principal effects arising from binding to and activating μ-opioid receptors (MOR).[3][5] This interaction mimics the body's endogenous opioids, leading to a cascade of intracellular signaling events.[5] While its main analgesic action is through the MOR, there is some evidence to suggest that its antitussive efficacy may also involve the modulation of the delta-opioid receptor (DOR).[5] The kappa-opioid receptor (KOR) is also believed to play a partial role in the antitussive effects of opioids.[7]

-

Prodrug Metabolism : Thebacon is considered a prodrug.[1][2][5] A significant portion of its analgesic and antitussive action is attributable to its metabolism in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme pathway.[1][2][8] This process converts Thebacon into more potent and longer-lasting opioids, primarily hydromorphone.[1][2][5][8] This metabolic activation is similar to how codeine is metabolized to morphine.[5]

-

Analgesic Effect : Upon binding to MORs in the brain and spinal cord, Thebacon inhibits the release of neurotransmitters such as substance P and glutamate, which are crucial for the transmission of pain signals.[3][5] This inhibition results in a potent analgesic effect, indicated for moderate to moderately severe pain.[1][2][5]

-

Antitussive Effect : Thebacon's powerful antitussive properties stem from its action on opioid receptors located in the cough center of the brainstem.[3][5] By binding to these receptors, it suppresses the cough reflex.[3]

Quantitative Data Summary

The following tables provide a structured overview of this compound's quantitative pharmacological data for comparative analysis.

Table 1: Comparative Potency of this compound

| Compound | Analgesic Potency Comparison | Antitussive Potency Comparison |

| Thebacon | Approximately 8 times the milligram strength of codeine.[1][2][5] | Strong antitussive, with potency slightly higher than hydrocodone.[1][2] |

| Hydrocodone | Parent compound to Thebacon; slightly less potent.[1][2] | Considered the most effective opioid antitussive in some studies.[9] |

| Codeine | Considered the "gold standard" historically, though recent studies question its efficacy.[10] | Thebacon is approximately 8 times more potent on a milligram basis.[1][2][5] |

| Hydromorphone | Active metabolite of Thebacon; a potent opioid analgesic.[1][2][5] | Used as an antitussive in some formulations (e.g., Dilaudid cough syrup).[2] |

Table 2: Pharmacokinetic and Dosing Profile of this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄ClNO₄[5][11] |

| Molecular Weight | 377.9 g/mol [5][11] |

| Routes of Administration | Primarily oral (elixir, tablet, capsule), also rectal and subcutaneous.[1][2][8] |

| Duration of Action | 5 to 9 hours.[1][2][5][8] |

| Typical Starting Dose | 5 mg every 6 hours (q6h).[1][2][8] |

Visualizing Key Pathways and Processes

The following diagrams, rendered using DOT language, illustrate the core mechanisms and experimental workflows associated with this compound.

Caption: Metabolic activation of this compound to Hydromorphone.

References

- 1. Thebacon [medbox.iiab.me]

- 2. Thebacon - Wikiwand [wikiwand.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound [benchchem.com]

- 6. Thebacon | C20H23NO4 | CID 11508377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thebacon - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C20H24ClNO4 | CID 12443397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thebacon's Legacy: A Pharmacological Deep Dive into its Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Thebacon hydrochloride, a semi-synthetic opioid, functions primarily as a prodrug, undergoing metabolic transformation to exert its pharmacological effects. Understanding the profile of its metabolites is crucial for a comprehensive grasp of its efficacy, potency, and potential side effects. This technical guide provides a detailed examination of the pharmacological properties of thebacon's key metabolites, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolic Pathway of Thebacon

Thebacon is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1] This process leads to the formation of several active and inactive metabolites. The principal active metabolite responsible for the majority of thebacon's analgesic effect is hydromorphone .[1] Other potential metabolites include acetylmorphone and hydromorphinol .[1][2]

Pharmacological Profile of Metabolites

The pharmacological activity of thebacon's metabolites is primarily mediated through their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.

Hydromorphone

Hydromorphone is a potent semi-synthetic µ-opioid agonist and is the primary contributor to the analgesic effects of thebacon.[1]

Opioid Receptor Binding Affinity:

| Metabolite | Receptor | Ki (nM) | Species | Reference |

| Hydromorphone | Mu (µ) | 0.6 | Rat | [3] |

| Hydromorphone | Delta (δ) | 18.5 | Rat | |

| Hydromorphone | Kappa (κ) | 24.9 | Rat |

Functional Activity:

Hydromorphone acts as a full agonist at the µ-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

| Metabolite | Assay | Parameter | Value | Notes |

| Hydromorphone | GTPγS Binding | EC50 | ~40 nM | Potency can vary based on assay conditions. |

| Hydromorphone | In vivo Analgesia (Tail-flick) | ED50 | 0.22 mg/kg (s.c.) | In mice.[4] |

Acetylmorphone

Acetylmorphone is an acetylated derivative of hydromorphone. While specific binding affinity and functional activity data are scarce, it is presumed to be a potent opioid agonist. Its increased lipophilicity compared to hydromorphone may facilitate its entry into the central nervous system, where it is likely rapidly deacetylated to hydromorphone to exert its effects. This suggests that acetylmorphone may act as a prodrug for hydromorphone, contributing to a rapid onset of action. Studies on the structurally similar 6-acetylmorphine (B159328), a metabolite of heroin, show it to be more potent than morphine.[5][6]

Hydromorphinol

Opioid Receptor Signaling Pathway

The activation of µ-opioid receptors by thebacon's active metabolites, such as hydromorphone, initiates a cascade of intracellular signaling events through the coupling of Gαi/o proteins.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) and a range of concentrations of the unlabeled test compound (the metabolite).

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the functional activation of G-protein coupled receptors by an agonist.

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay: Incubate the membranes with GDP and varying concentrations of the agonist (metabolite).

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: Upon receptor activation by the agonist, the Gα subunit exchanges GDP for [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the agonist.

In Vivo Analgesia Assay (Hot Plate Test)

This assay is used to assess the analgesic efficacy of a compound in a rodent model.

Detailed Methodology:

-

Acclimation: Acclimate the animals (e.g., mice or rats) to the testing environment.

-

Administration: Administer the test compound (metabolite) via a specific route (e.g., subcutaneous, intraperitoneal).

-

Testing: At a predetermined time after administration, place the animal on a heated surface (hot plate) maintained at a constant temperature (e.g., 55°C).

-

Measurement: Record the latency for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The increase in response latency compared to a vehicle-treated control group is a measure of the compound's analgesic effect. Dose-response curves can be generated to determine the ED50 (dose for 50% of maximal effect).

Conclusion

The pharmacological profile of thebacon is intrinsically linked to the activity of its metabolites. Hydromorphone is the most well-characterized and potent active metabolite, exerting its strong analgesic effects through high-affinity binding to and activation of µ-opioid receptors. While acetylmorphone and hydromorphinol are also considered to contribute to the overall pharmacological effect, a paucity of quantitative data necessitates further research to fully elucidate their specific roles. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of opioid analgesics derived from or related to thebacon.

References

- 1. Thebacon [medbox.iiab.me]

- 2. Thebacon - Wikiwand [wikiwand.com]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydromorphinol - Wikipedia [en.wikipedia.org]

- 5. Pharmacodynamics of subcutaneously administered diacetylmorphine, 6-acetylmorphine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heroin, 6-acetylmorphine and morphine effects on threshold for rewarding and aversive brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hydromorphinol - Wiktionary, the free dictionary [en.wiktionary.org]

In Vitro Opioid Receptor Binding Profile of Thebacon Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thebacon hydrochloride, a semi-synthetic opioid derived from thebaine, is recognized for its analgesic and antitussive properties.[1] A comprehensive understanding of its interaction with opioid receptors is fundamental to elucidating its pharmacological profile and guiding further drug development. This document provides a technical overview of the in vitro opioid receptor binding characteristics of Thebacon, contextualized with data from structurally related compounds. It outlines a detailed experimental protocol for determining receptor binding affinity and presents key signaling pathways and experimental workflows through standardized diagrams.

Introduction to Thebacon and Opioid Receptors

Thebacon, chemically known as dihydrocodeinone enol acetate, is a potent opioid agonist.[1] Its primary mechanism of action involves binding to and activating opioid receptors, particularly the µ-opioid receptor (MOR).[1] Opioid receptors, including the µ (mu), δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[2] The binding of a ligand to these receptors initiates a signaling cascade that leads to various physiological effects, including analgesia.[3]

Opioid Receptor Binding Affinity

Quantitative data on the specific binding affinity (Ki or IC50) of this compound at the µ, δ, and κ opioid receptors is not extensively available in publicly accessible scientific literature. However, the binding profiles of structurally similar and clinically relevant opioids, such as hydrocodone and oxycodone, can provide a valuable comparative context for understanding Thebacon's potential interactions.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM)

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Hydrocodone | 19.8[4] | >10,000 | >10,000 |

| Oxycodone | 25.87[5] | >10,000 | >10,000 |

| Morphine | 1.168[5] | 270 | 340 |

| Hydromorphone | 0.3654[5] | - | - |

| Oxymorphone | 0.36[6] | - | - |

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation). The data presented is for comparative purposes.

Analgesics with a methoxyl group at the C3 position, such as hydrocodone, tend to exhibit weaker receptor binding compared to their O-demethylated metabolites (e.g., hydromorphone).[4]

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

This section details a standard protocol for determining the binding affinity of a test compound, such as this compound, for opioid receptors using a competitive radioligand binding assay.

3.1. Objective

To determine the inhibitory constant (Ki) of a test compound for the µ, δ, or κ opioid receptor expressed in cell membranes.

3.2. Materials

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., MOR, DOR, or KOR).

-

Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.33% polyethyleneimine (PEI).

-

Scintillation Counter: For measuring radioactivity.

-

96-well plates.

3.3. Procedure

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration optimized for the assay (typically ensuring less than 10% of the radioligand is bound).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay Buffer, radioligand solution, and membrane suspension.

-

Non-specific Binding (NSB): Non-specific binding control (e.g., Naloxone), radioligand solution, and membrane suspension.

-

Competition: Serial dilutions of the test compound (this compound), radioligand solution, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., three times) with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity retained on the filters using a scintillation counter.

3.4. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, like Thebacon, to its receptor (e.g., the µ-opioid receptor) initiates a cascade of intracellular events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental Workflow for a Competitive Binding Assay

The process of determining the binding affinity of a compound involves several key steps, from preparation to data analysis, as illustrated in the following workflow.

Caption: Experimental workflow for a competitive binding assay.

Conclusion

While direct quantitative in vitro binding data for this compound at opioid receptors remains elusive in the public domain, its structural similarity to well-characterized opioids like hydrocodone and oxycodone suggests a primary affinity for the µ-opioid receptor. The provided experimental protocol offers a robust framework for researchers to determine these binding affinities. The elucidation of Thebacon's complete receptor binding profile is a critical step in fully understanding its pharmacological actions and potential for therapeutic development. Further research is warranted to fill the existing data gaps and provide a more comprehensive picture of its interactions with the opioid receptor family.

References

- 1. Synthesis and pharmacological activity of thebaine-derived mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxycodone - Wikipedia [en.wikipedia.org]

Thebacon Hydrochloride: A Technical Guide on its Structural and Functional Relationship to Other Morphinans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of thebacon hydrochloride, a semi-synthetic morphinan (B1239233), detailing its structural relationship to other key opioids. Thebacon, or dihydrocodeinone enol acetate (B1210297), shares the characteristic 4,5-epoxymorphinan core structure with clinically significant analgesics such as morphine, codeine, hydrocodone, and oxycodone. This document elucidates the nuanced structural modifications that define thebacon's unique pharmacological profile. Through a comparative analysis of receptor binding affinities and analgesic potencies, this guide aims to contextualize thebacon within the broader class of morphinan-derived compounds. Detailed experimental protocols for pertinent in vitro and in vivo assays are provided, alongside visualizations of the mu-opioid receptor signaling pathway and a conceptual synthetic workflow for thebacon. This information is intended to serve as a valuable resource for researchers and professionals engaged in opioid research and drug development.

Introduction: The Morphinan Scaffold

The morphinan skeleton is a rigid pentacyclic structure that forms the foundation for a wide array of opioid analgesics. This core structure consists of a phenanthrene (B1679779) nucleus with an additional piperidine (B6355638) ring fused at the 9 and 13 positions. The specific pharmacological properties of each morphinan derivative are dictated by the nature and stereochemistry of the substituents at various positions on this scaffold. This compound, a derivative of thebaine, exemplifies how subtle chemical alterations to the morphinan core can significantly impact biological activity.

This compound: A Structural Overview

Thebacon is chemically known as dihydrocodeinone enol acetate.[1] Its structure is fundamentally based on the 4,5-epoxymorphinan ring system, a feature it shares with many other opioids, including morphine and codeine.[1]

Key Structural Features:

-

C3-Methoxy Group: Similar to codeine and thebaine, thebacon possesses a methoxy (B1213986) group (-OCH₃) at the C3 position. This contrasts with morphine, which has a hydroxyl group (-OH) at this position.[1]

-

Saturated 6-7 Bond: The double bond between carbons 6 and 7 is saturated in thebacon, a characteristic shared with hydrocodone.

-

C6-Enol Acetate Group: A defining feature of thebacon is the enol acetate group at the C6 position. This distinguishes it from codeine, which has a hydroxyl group at C6, and hydrocodone, which has a carbonyl group at this position.[1]

-

N-Methyl Group: The nitrogen at position 17 is substituted with a methyl group, a common feature among many potent opioid agonists.

Comparative Structural and Functional Analysis

The pharmacological effects of morphinans are primarily mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (μOR). The affinity of a ligand for this receptor and its intrinsic efficacy are key determinants of its analgesic potency.

Receptor Binding Affinity

| Compound | Mu-Opioid Receptor Ki (nM) | Notes |

| Morphine | 1.2[2] | Prototypical opioid agonist. |

| Codeine | >100[1] | Lower affinity than morphine. |

| Thebaine | 2750 ((+)-thebaine)[3] | The enantiomer, (+)-thebaine, shows μOR affinity. |

| Hydrocodone | 19.8[2] | Higher affinity than codeine. |

| Oxycodone | 16.0 | Similar affinity to hydrocodone. |

| Thebacon | Not available | Potency suggests significant μOR affinity. |

Analgesic Potency

The analgesic potency of a compound is often expressed as its median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the subjects. Thebacon's analgesic and antitussive potency is reported to be slightly higher than that of its parent compound, hydrocodone, making it approximately eight times more potent than codeine on a milligram basis.

| Compound | Analgesic Potency (ED50) | Test Model |

| Morphine | 2.6 - 4.9 mg/kg (s.c.) | Hot Plate Test (Rat) |

| (+)-Thebaine | 8.9 mg/kg (s.c.) | Tail-Flick Test (Mouse)[3] |

| 22.9 mg/kg (s.c.) | Hot Plate Test (Mouse)[3] | |

| 1.9 mg/kg (s.c.) | Phenylquinone Writhing Test (Mouse)[3] | |

| Thebacon | Not available | Reported to be slightly more potent than hydrocodone. |

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: this compound or other morphinans.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesic Activity: Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Apparatus: Hot plate analgesiometer.

Animals: Mice or rats.

Procedure:

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., this compound) or a control (vehicle or standard analgesic like morphine) via a specific route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in response latency indicates an analgesic effect. The data can be used to determine the peak effect and duration of action, and to calculate the ED50.

Signaling Pathways and Synthetic Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like thebacon to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

Caption: Mu-opioid receptor signaling cascade initiated by an agonist.

Conceptual Synthetic Workflow of Thebacon from Hydrocodone

Thebacon can be synthesized from hydrocodone through an acetylation reaction. This process is analogous to the synthesis of diacetylmorphine (heroin) from morphine.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound's structural relationship to other morphinans is characterized by a unique combination of a C3-methoxy group, a saturated 6-7 bond, and a C6-enol acetate group on the fundamental 4,5-epoxymorphinan scaffold. These features collectively contribute to its distinct pharmacological profile, with a potency that is qualitatively understood to be slightly greater than hydrocodone and significantly greater than codeine. While a comprehensive quantitative comparison is limited by the lack of specific binding affinity and analgesic potency data for thebacon in the public domain, the provided comparative data for related morphinans offers a valuable framework for understanding its place within this important class of compounds. The detailed experimental protocols and pathway visualizations included in this guide are intended to support further research into the structure-activity relationships of morphinan-based opioids and aid in the development of novel analgesics.

References

- 1. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The opiate receptor: a model explaining structure-activity relationships of opiate agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Thebacon Hydrochloride using a Stability-Indicating HPLC-UV Method

AN-HPLC-THC01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Thebacon hydrochloride in bulk drug substance and pharmaceutical formulations. The described reversed-phase method is designed to be specific and stability-indicating, ensuring reliable analysis.

Introduction

Thebacon (acedicon) is a semi-synthetic opioid analgesic. Accurate and precise quantification is critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and reliability.[1] This application note provides a comprehensive protocol for a stability-indicating HPLC-UV method suitable for determining the potency of this compound. The method is based on common practices for the analysis of related opioid compounds.[2][3]

Experimental Protocol

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The conditions provided are a starting point and may require optimization for specific instrumentation.

| Parameter | Specification |

| HPLC System | Quaternary or Isocratic Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector |

| Analytical Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex, Waters, Agilent)[3][4] |

| Mobile Phase | Acetonitrile (B52724) : 50 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with o-phosphoric acid) (30:70 v/v) |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 285 nm[3] |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (H₃PO₄) (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

0.45 µm Membrane Filters (for solvent and sample filtration)[5]

Solution Preparation

2.3.1 Mobile Phase Preparation (1 L)

-

Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 700 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.

-

Add 300 mL of acetonitrile to the buffer solution.

-

Mix thoroughly and degas using vacuum filtration or sonication for 15 minutes.

2.3.2 Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.

2.3.3 Working Standard Solutions

-

Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 20, 50, 80 µg/mL) by diluting the Standard Stock Solution with the mobile phase.[5]

Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Method Validation and Data Presentation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][5] Key validation parameters are summarized below. The values presented are typical for validated HPLC-UV methods for related compounds and should be experimentally determined for this specific method.

| Validation Parameter | Typical Acceptance Criteria | Representative Value |

| Linearity (R²) | R² ≥ 0.999[5] | > 0.999 |

| Range | 20 - 80 µg/mL[5] | 20 - 80 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0%[5] | 99.2% - 100.5% |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL[5] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL[5] |

| Specificity | No interference from placebo or degradation products at the retention time of the analyte.[1] | Peak Purity > 99% |

Visualized Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using this HPLC-UV method.

Caption: HPLC-UV workflow for Thebacon HCl quantification.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Application Note: Detection of Thebacon Hydrochloride in Urine by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of thebacon (dihydrocodeinone enol acetate) and its primary metabolite, hydromorphone, in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). Thebacon, a semi-synthetic opioid, requires a robust analytical method for its detection in clinical and forensic settings. The described protocol incorporates enzymatic hydrolysis of glucuronide conjugates, solid-phase extraction for sample clean-up and concentration, followed by derivatization to enhance volatility and thermal stability for GC-MS analysis. This method is designed to offer high sensitivity and specificity, making it suitable for toxicological screening and pharmacokinetic studies.

Introduction

Thebacon, also known as dihydrocodeinone enol acetate (B1210297), is a semi-synthetic opioid structurally related to hydrocodone.[1][2] Its analgesic and antitussive properties are similar to those of hydrocodone.[2] The hepatic metabolism of thebacon is expected to yield hydromorphone and acetylmorphone as major metabolites, making it effectively a prodrug for these more potent opioids. Given its potential for abuse and use in clinical settings, a sensitive and specific analytical method for its detection in biological matrices such as urine is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the confirmatory analysis of opioids in urine.[3][4] The method described herein is adapted from established protocols for structurally similar opioids, such as hydrocodone and its metabolites.[5][6] The protocol involves enzymatic hydrolysis to cleave glucuronide conjugates, which are common metabolites of opioids, followed by solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix. To improve their chromatographic behavior and detection, the extracted analytes are derivatized prior to GC-MS analysis. Silylation is a common and effective derivatization technique for opioids containing hydroxyl groups.[7][8]

Experimental Protocol

Sample Preparation

1.1. Urine Sample Collection and Storage:

-

Collect urine samples in clean, sterile containers.

-

For accurate quantification, a 24-hour urine collection is recommended.

-

If not analyzed immediately, samples should be stored at 2-8°C for up to 48 hours or frozen at -20°C for long-term storage.

1.2. Enzymatic Hydrolysis:

-

To a 5 mL aliquot of urine, add an appropriate internal standard (e.g., d3-hydromorphone).

-

Add 1 mL of β-glucuronidase solution (from E. coli) in a suitable buffer (e.g., acetate buffer, pH 5.0).

-

Gently mix and incubate at 65°C for 2-3 hours to ensure complete hydrolysis of the glucuronide conjugates.[4][5]

-

Allow the sample to cool to room temperature.

1.3. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with sequential additions of 3 mL of methanol (B129727), 3 mL of deionized water, and 3 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interferences.

-

Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

-

Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6][7]

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Proposed SIM Ions for Thebacon and Hydromorphone Derivatives

| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Thebacon | TMS | 341 | 282 | 227 |

| Hydromorphone | di-TMS | 429 | 414 | 342 |

| d3-Hydromorphone (IS) | di-TMS | 432 | 417 | 345 |

Note: The proposed m/z values are based on the expected fragmentation patterns of the TMS derivatives of thebacon and hydromorphone and should be confirmed by analyzing reference standards.

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Thebacon | Hydromorphone |

| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 2 | 2 |

| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 |

| Recovery (%) | 85 - 95 | 88 - 98 |

| Intra-day Precision (%RSD) | < 10 | < 10 |

| Inter-day Precision (%RSD) | < 15 | < 15 |

Visualizations

Caption: Experimental workflow for the GC-MS detection of thebacon in urine.

Discussion